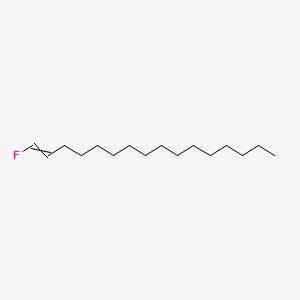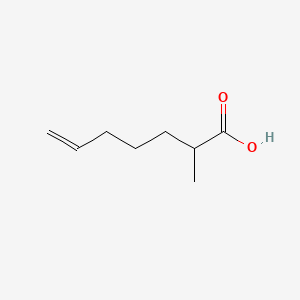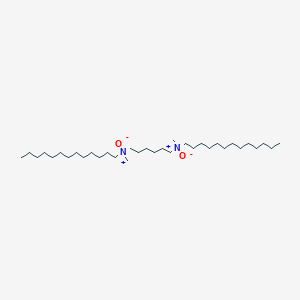
1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a propan-2-yl group attached to a 4-aminobenzoate moiety, with an additional 2,6-dimethylheptan-4-ylamino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-aminobenzoate ester, followed by the introduction of the 2,6-dimethylheptan-4-ylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,6-dimethylheptan-4-ylamino)propan-2-ol: A structurally similar compound with a hydroxyl group instead of the 4-aminobenzoate moiety.
2-(2,6-dimethylheptan-4-ylamino)propan-1-ol: Another related compound with a different arrangement of functional groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
73713-48-1 |
|---|---|
Molekularformel |
C19H32N2O2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
1-(2,6-dimethylheptan-4-ylamino)propan-2-yl 4-aminobenzoate |
InChI |
InChI=1S/C19H32N2O2/c1-13(2)10-18(11-14(3)4)21-12-15(5)23-19(22)16-6-8-17(20)9-7-16/h6-9,13-15,18,21H,10-12,20H2,1-5H3 |
InChI-Schlüssel |
RTUNRXVTBHWXIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)NCC(C)OC(=O)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



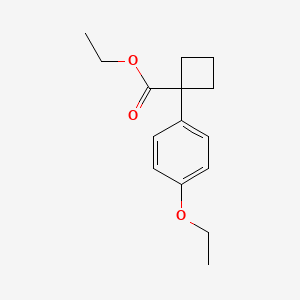
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)
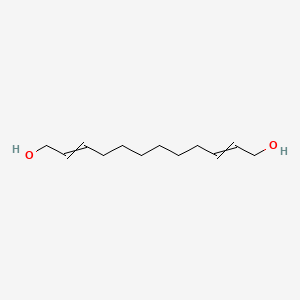
![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
